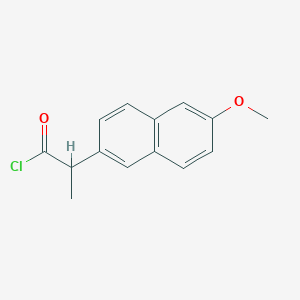

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride

Description

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODROGXCIVAQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride typically involves the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Starting Material: 6-methoxy-2-naphthoic acid

Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

Solvent: Anhydrous dichloromethane (DCM)

Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the formation of this compound as the main product .

Chemical Reactions Analysis

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is highly reactive due to the presence of the acyl chloride group. It undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution: : The acyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reagents: Amines, alcohols, thiols

Conditions: Typically carried out in anhydrous solvents like DCM or tetrahydrofuran (THF) at low temperatures.

Products: Amides, esters, thioesters

-

Hydrolysis: : In the presence of water or moisture, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reagents: Water

Conditions: Ambient temperature

Products: 6-methoxy-2-naphthoic acid

-

Reduction: : The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Reagents: LiAlH4

Conditions: Anhydrous ether or THF, low temperature

Products: 2-(6-methoxynaphthalen-2-yl)propanol

Scientific Research Applications

Organic Synthesis

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for creating various derivatives that can be tailored for specific applications.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce different nucleophiles at the carbonyl carbon. |

| Coupling Reactions | Can be utilized in coupling reactions to form larger, complex molecules. |

Recent studies have investigated the biological properties of this compound, particularly its potential as an antimicrobial and anti-inflammatory agent.

Case Studies:

- A study highlighted its efficacy against certain bacterial strains, indicating its potential as a lead compound in antibiotic development.

- Another investigation focused on its anti-inflammatory properties, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects due to its ability to interact with various biological targets.

Applications:

- Drug Development: It serves as a precursor for synthesizing novel pharmaceuticals aimed at treating infections or inflammatory diseases.

- Prodrugs: Research has indicated that derivatives of this compound can function as nitric oxide-releasing prodrugs, enhancing therapeutic efficacy while reducing side effects associated with traditional drugs.

Mechanism of Action

The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and conjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Stability and Handling

Biological Activity

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride, also known by its CAS number 38835-18-6, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a naphthalene ring substituted with a methoxy group and a propanoyl chloride moiety. Its unique structure suggests possible interactions with biological targets, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C12H11ClO2, and it possesses the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 222.67 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

The biological activity of this compound may involve its ability to act as an acylating agent, which can modify proteins and enzymes through acylation. This modification can potentially influence various biochemical pathways, including those involved in inflammation and cellular signaling.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of compounds related to this compound. For instance, derivatives of naproxen that incorporate similar structural motifs have shown promising anti-inflammatory effects in vitro. These studies suggest that compounds with naphthalene and propanoyl functionalities can inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic uses in inflammatory diseases .

Antimicrobial Activity

Research on related compounds has demonstrated antimicrobial properties. For example, derivatives containing the naphthalene moiety have exhibited activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of naproxen linked to naphthalene structures, including this compound. These derivatives were tested for anti-inflammatory activity using animal models, showing significant reduction in inflammation markers compared to controls .

- Fragment-Based Screening : In a study focusing on ligand discovery, compounds similar to this compound were screened for their ability to modulate specific protein targets involved in inflammation. Results indicated that certain derivatives could effectively inhibit target proteins at low micromolar concentrations, suggesting their potential as lead compounds for drug development .

Potential Applications

The biological activities associated with this compound suggest several potential applications:

- Anti-inflammatory Drugs : Given its structural similarities to known anti-inflammatory agents, it may serve as a scaffold for developing new therapeutics targeting inflammatory diseases.

- Antimicrobial Agents : Its efficacy against bacterial strains opens avenues for exploring its use in treating infections.

- Chemical Probes : The compound's ability to modify biological targets makes it suitable for use in biochemical studies aimed at understanding disease mechanisms.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(6-methoxynaphthalen-2-yl)propanoyl chloride from its precursor?

Answer: The synthesis typically involves treating naproxen [(+)-2-(6-methoxy-2-naphthyl)propionic acid] with oxalyl chloride under anhydrous conditions. Key steps include:

- Dissolving naproxen in a solvent like dichloromethane or DMF.

- Adding oxalyl chloride (2–5 equivalents) dropwise at 0–25°C.

- Stirring for 1–2 hours under nitrogen to ensure complete conversion to the acyl chloride.

- Removing excess oxalyl chloride and solvent under reduced pressure.

Critical factors include moisture exclusion (to prevent hydrolysis) and stoichiometric control to minimize side reactions. The reaction progress can be monitored via TLC or FTIR for carbonyl stretching frequencies (~1800 cm⁻¹ for acyl chlorides) .

Q. How can the purity of this compound be validated after synthesis?

Answer: Purity assessment requires a combination of techniques:

- NMR spectroscopy : Look for characteristic peaks (e.g., δ ~2.8–3.2 ppm for the methylene group adjacent to the carbonyl chloride).

- FTIR : Confirm the presence of C=O stretching (~1800 cm⁻¹) and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹).

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 244.1332 for [C₁₄H₁₃ClO₂ + H]⁺).

- Elemental analysis : Match calculated and observed C/H/N/Cl percentages.

Contaminants like unreacted naproxen or hydrolysis products (carboxylic acid) should be quantified using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Crystal growth : Recrystallize the compound from a solvent like ethyl acetate/hexane.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<5%), bond length/angle accuracy, and electron density maps.

A case study on the morpholine derivative of naproxen (a related compound) revealed torsional angles of 72.3° between the naphthyl and propionyl groups, critical for understanding steric effects in subsequent reactions .

Q. How can computational docking studies predict the reactivity of this compound with biological targets?

Answer: Molecular docking workflows involve:

- Ligand preparation : Optimize the 3D structure of the acyl chloride using PM6 semi-empirical methods (e.g., MOPAC16).

- Receptor selection : Import target protein structures (e.g., EGFR kinase) from the PDB.

- Docking software : Use AutoDock Vina or MOE with London dG scoring.

- Analysis : Cluster poses based on binding energy (ΔG) and hydrogen-bond interactions.

For example, derivatives of this compound showed strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrophobic interactions with Leu694 and Val702, validated by MD simulations .

Q. How should researchers address contradictions in spectroscopic data for acyl chloride intermediates?

Answer: Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:

- Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Variable-temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C.

- Complementary techniques : Use X-ray crystallography to resolve ambiguities in NOESY or HSQC data.

For instance, conflicting NOE correlations in a naproxen derivative were resolved by SCXRD, confirming a syn-periplanar conformation of the methoxy and propionyl groups .

Methodological Considerations

Q. What precautions are essential when handling this compound in aqueous reactions?

Answer:

- Moisture control : Use anhydrous solvents (e.g., THF, DCM) and a nitrogen atmosphere.

- Quenching : Slowly add reactions to ice-cold NaHCO₃ to neutralize HCl byproducts.

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a fume hood due to lachrymatory and corrosive hazards.

- Waste disposal : Collect acyl chloride waste in sealed containers with neutralizing agents (e.g., sodium bicarbonate) .

Data Presentation Guidelines

- Synthetic procedures : Report yields, purity metrics (e.g., NMR/HRMS), and failure conditions (e.g., hydrolysis in humid air).

- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and cite SHELXL refinement parameters .

- Computational data : Include docking scores, RMSD values, and visualization of key binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.